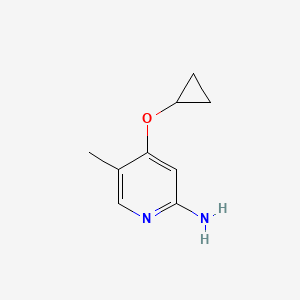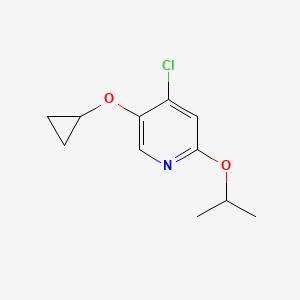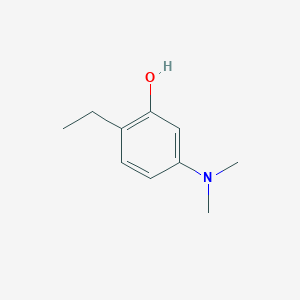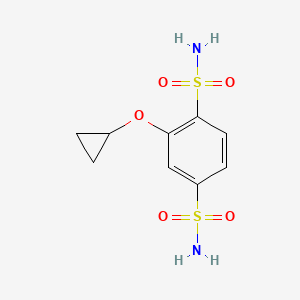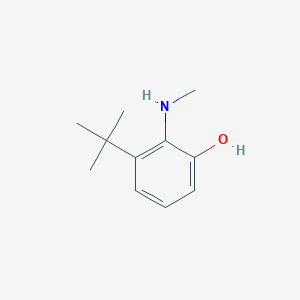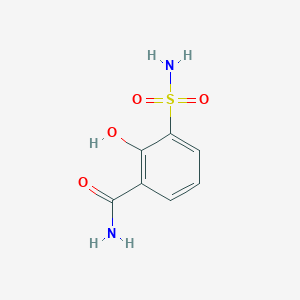
2-Hydroxy-3-sulfamoylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-sulfamoylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a hydroxyl group at the second position and a sulfamoyl group at the third position on the benzamide ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-sulfamoylbenzamide typically involves the condensation of 2-hydroxybenzoic acid with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl or sulfamoyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzamides.
Substitution: Various substituted benzamides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfamoyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antiviral or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxybenzamide: Lacks the sulfamoyl group, making it less versatile in certain reactions.
3-Sulfamoylbenzamide: Lacks the hydroxyl group, affecting its binding properties and reactivity.
2-Hydroxy-4-sulfamoylbenzamide: Has a different substitution pattern, leading to variations in its chemical and biological properties.
Uniqueness: 2-Hydroxy-3-sulfamoylbenzamide is unique due to the presence of both hydroxyl and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C7H8N2O4S |
|---|---|
Molekulargewicht |
216.22 g/mol |
IUPAC-Name |
2-hydroxy-3-sulfamoylbenzamide |
InChI |
InChI=1S/C7H8N2O4S/c8-7(11)4-2-1-3-5(6(4)10)14(9,12)13/h1-3,10H,(H2,8,11)(H2,9,12,13) |
InChI-Schlüssel |
ONHDOXASAPEGPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



